Product packaging for 5-(4-t-Butylphenyl)picolinic acid(Cat. No.:CAS No. 1226273-30-8)

5-(4-t-Butylphenyl)picolinic acid

Cat. No.: B1443253
CAS No.: 1226273-30-8
M. Wt: 255.31 g/mol
InChI Key: BJFLUGXFKLHZGT-UHFFFAOYSA-N
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Description

Historical Context of Picolinic Acid in Medicinal Chemistry and Agrochemicals

Historically, picolinic acid and its derivatives have been explored for a range of applications. In medicinal chemistry, they have shown potential as antimicrobial, antifungal, and anticancer agents. ontosight.ai Some derivatives have also been investigated for their ability to act as metal chelators and antioxidants. ontosight.ai In the field of agrochemicals, picolinic acid herbicides are a major family of common pyridine (B92270) and chlorinated acid herbicides, including well-known compounds like picloram (B1677784), aminopyralid, and clopyralid. affinisep.com These synthetic auxin herbicides have been in commercial use since the 1960s and are effective in controlling broadleaf weeds. nih.govinvasiveplantswesternusa.org The development of new picolinic acid derivatives with enhanced biological activities remains an active area of research in both the pharmaceutical and agricultural sectors. ontosight.ai

Significance of Pyridine Carboxylic Acid Isomers in Drug Discovery

Pyridine carboxylic acid exists in three isomeric forms: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.org These isomers have been instrumental in the development of a wide array of drugs targeting numerous diseases, including tuberculosis, cancer, diabetes, and HIV/AIDS. nih.govnih.gov The presence of nitrogen in the aromatic ring is thought to contribute to their pharmacological potential. dovepress.com The continued research into these scaffolds has led to the discovery of new enzyme inhibitors with high potency, developed by major pharmaceutical companies. nih.govnih.gov

Emergence of Substituted Picolinic Acid Derivatives in Contemporary Research

Contemporary research has seen a surge in the development of substituted picolinic acid derivatives. ontosight.ai By modifying the basic picolinic acid structure, scientists aim to enhance specific biological activities and improve pharmacokinetic properties such as lipophilicity, stability, and bioavailability. ontosight.ai The introduction of different substituent groups can significantly influence the compound's interaction with biological targets. ontosight.airesearchgate.netnih.gov This has led to the synthesis and investigation of numerous novel derivatives with potential applications as anti-inflammatory agents, treatments for respiratory disorders, and improved herbicides. nih.govnih.govgoogle.comgoogle.com

Overview of 5-(4-t-Butylphenyl)picolinic Acid as a Derivative of Interest

Among the many substituted picolinic acid derivatives, this compound has emerged as a compound of interest in research. While specific detailed research findings on this particular derivative are not extensively available in the provided search results, its structure, featuring a bulky t-butylphenyl group at the 5-position of the picolinic acid ring, suggests it is a subject of investigation within the broader context of creating novel compounds with potentially unique biological activities. The synthesis and study of such derivatives are driven by the quest for new therapeutic agents and agrochemicals. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO2 B1443253 5-(4-t-Butylphenyl)picolinic acid CAS No. 1226273-30-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-tert-butylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-14(15(18)19)17-10-12/h4-10H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFLUGXFKLHZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 4 T Butylphenyl Picolinic Acid and Analogues

Strategic Approaches to Picolinic Acid Core Functionalization

The introduction of substituents onto the picolinic acid framework is central to creating a diverse range of analogs. The following subsections detail critical reactions for achieving this, specifically focusing on the synthesis of 5-aryl picolinic acids.

Suzuki Coupling Reactions for Aryl Substitution at the 5-Position

The Suzuki-Miyaura coupling is a powerful and widely utilized method for forming carbon-carbon bonds. wikipedia.orglibretexts.org This palladium-catalyzed reaction is instrumental in synthesizing 5-aryl picolinic acids by coupling an organoboron species with a halide at the 5-position of the pyridine (B92270) ring. wikipedia.org The general scheme involves the reaction of a 5-halopicolinate, such as methyl 5-bromopicolinate, with an appropriately substituted arylboronic acid, like (4-t-butylphenyl)boronic acid.

The catalytic cycle of the Suzuki coupling typically involves three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org The reaction is known for its high tolerance of various functional groups and is often carried out under basic conditions. organic-chemistry.org

Table 1: Key Aspects of the Suzuki Coupling Reaction

FeatureDescription
Reactants Aryl or vinyl boronic acid and an aryl or vinyl halide/triflate. harvard.edu
Catalyst A palladium complex. wikipedia.org
Promoter A base is required to activate the boronic acid. organic-chemistry.org
Key Steps Oxidative addition, transmetalation, and reductive elimination. libretexts.org
Stereochemistry Retention of configuration for double bonds in both reactants. wikipedia.org

The versatility of the Suzuki coupling allows for the synthesis of a wide array of substituted biphenyls, styrenes, and polyolefins. wikipedia.org

Ester Hydrolysis in the Synthesis Pathway

Following the successful coupling of the aryl group at the 5-position, the resulting picolinate (B1231196) ester is typically hydrolyzed to the corresponding carboxylic acid. This transformation is a crucial final step in the synthesis of 5-(4-t-butylphenyl)picolinic acid. The hydrolysis is generally achieved by treating the ester with a base, such as lithium hydroxide (B78521) or sodium hydroxide, in a suitable solvent mixture, often containing water and an organic co-solvent like methanol (B129727) or tetrahydrofuran. google.comgoogle.com The reaction is typically stirred for a sufficient period to ensure complete conversion, which can be monitored by techniques like thin-layer chromatography (TLC). google.com Upon completion, the reaction mixture is acidified to protonate the carboxylate and precipitate the desired picolinic acid product. google.com

Picolinic Acid as a Starting Material in Multi-step Synthesis

Picolinic acid serves as a versatile and inexpensive starting material for the synthesis of more complex molecules. nih.gov Its carboxylic acid and pyridine functionalities allow for a variety of chemical modifications. For instance, picolinic acid can be converted to its corresponding acid chloride, which can then be reacted with amines to form amides. nih.gov Furthermore, the pyridine ring can be functionalized through various reactions. A common strategy involves the conversion of picolinic acid to its methyl ester, followed by halogenation at a specific position on the pyridine ring to prepare key intermediates for cross-coupling reactions. umsl.edu

Synthesis of Key Intermediates

The efficient synthesis of target molecules is highly dependent on the availability and purity of key intermediates. The following sections describe the preparation of crucial building blocks for the synthesis of this compound and its analogs.

Preparation of Methyl 5-Bromopicolinate

Methyl 5-bromopicolinate is a critical intermediate for the introduction of substituents at the 5-position of the picolinic acid core via cross-coupling reactions. ambeed.comscbt.combldpharm.com The synthesis of this compound typically starts from 5-bromopicolinic acid. The esterification is often carried out by reacting the acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, or by using other standard esterification reagents. The resulting methyl 5-bromopicolinate is a solid at room temperature. sigmaaldrich.com

Table 2: Properties of Methyl 5-bromopicolinate

PropertyValue
CAS Number 29682-15-3 scbt.com
Molecular Formula C₇H₆BrNO₂ scbt.com
Molecular Weight 216.03 g/mol scbt.com
Physical Form Solid sigmaaldrich.com
Purity Typically ≥98% sigmaaldrich.com

Consideration of Precursor Design for Modified Picolinic Acid Frameworks

The design of precursors for modified picolinic acid frameworks is a critical aspect of synthetic strategy, aiming to create diverse structures for various applications. iucr.org This involves considering the placement and nature of functional groups on the picolinic acid scaffold to allow for further chemical transformations. For instance, the introduction of a hydroxyl group can be achieved through a multi-step synthesis starting from 3-hydroxypicolinic acid. iucr.org The design of these precursors often takes into account the desired final product and the compatibility of different functional groups with the planned reaction conditions. The development of novel synthetic methods and the use of versatile building blocks are crucial for expanding the accessible chemical space of picolinic acid derivatives. nih.gov

Optimization of Synthetic Routes for Scalability and Efficiency

The development of scalable and efficient synthetic routes is a critical aspect of chemical research, particularly for compounds with potential applications in various fields. For picolinic acid derivatives, including this compound, optimization strategies focus on improving reaction yields, simplifying purification processes, and enabling large-scale production.

Improved Yields and Purification Techniques

Key to this improved efficiency is the careful selection of reagents and reaction conditions. For instance, in the amidation of picolinic acid with (S)-tert-leucinol, various activating agents were tested. nih.govbeilstein-journals.org While using oxalyl chloride provided reasonable yields, it also led to the formation of a bis-acylated side product. nih.gov Temperature control was crucial to minimize this side reaction and allowed for the isolation of the desired product in 75% yield without the need for column chromatography. nih.gov An alternative activation strategy using isobutylchloroformate and N-methylmorpholine resulted in a higher isolated yield of 92% for the amide intermediate, although this required purification by column chromatography. researchgate.netbeilstein-journals.org

Furthermore, chromatography and magnetic resonance techniques are instrumental in assessing the purity and confirming the structural features of the synthesized compounds, ensuring their suitability for further applications. researchgate.netnih.gov The development of chromatography-free methods represents a significant advancement in improving the efficiency of synthesizing related pyridine-containing compounds, offering advantages in terms of yield, a reduced number of synthetic steps, and increased chemical diversity. researchgate.net

Comparative Analysis of Different Synthetic Pathways

A comparative analysis of different synthetic pathways is essential for identifying the most efficient and scalable method for producing picolinic acid derivatives. One study highlighted the advantages of a new synthetic method over a previous literature method, demonstrating improvements in yield, a reduction in the number of synthetic steps, and the elimination of column chromatography. researchgate.net

The following table provides a comparison of different reagents and conditions for the amidation of picolinic acid, a key step in the synthesis of many of its derivatives. researchgate.net

EntryActivating ReagentSolventBaseReaction Time (h)Yield (%)Purification
1(COCl)₂THF/THFEt₃N155Not specified
2(COCl)₂THF/THFEt₃N775No chromatography
3DPCPTHF/THFEt₃N672Not specified
7iBuOCOCl, NMMCHCl₃/CHCl₃NMM392Chromatography

DPCP = diphenyl chlorophosphate, NMM = N-methylmorpholine

This data clearly shows that the choice of activating agent and reaction conditions has a significant impact on the yield and the need for subsequent purification steps. The use of isobutylchloroformate (iBuOCOCl) with N-methylmorpholine (NMM) provided the highest yield, although it necessitated a chromatographic purification step. researchgate.net In contrast, the use of oxalyl chloride under controlled temperature conditions offered a good yield with the significant advantage of avoiding chromatography. nih.gov

Synthesis of Related Picolinic Acid Derivatives for Structure-Activity Relationship Studies

The synthesis of a variety of picolinic acid derivatives is crucial for conducting structure-activity relationship (SAR) studies. These studies help in understanding how different functional groups and structural modifications influence the chemical and biological properties of the compounds.

Introduction of Diverse Aryl and Alkyl Substituents

The introduction of diverse aryl and alkyl substituents onto the picolinic acid core allows for a systematic investigation of their effects. For example, a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were synthesized to explore their potential as herbicides. mdpi.comnih.gov This involved the incorporation of various aryl groups at the 5-position of a pyrazolyl ring attached to the picolinic acid backbone. mdpi.comnih.gov

The synthesis of such derivatives often starts from a common precursor, which is then modified to introduce the desired substituents. For instance, a scalable synthesis of the (S)-t-BuPyOx ligand was developed from picolinic acid, demonstrating a route that is also suitable for the synthesis of other PyOx derivatives with different substituents. nih.govnih.gov This adaptability is key for generating a library of compounds for SAR studies. The synthesis of various aminopicolinic acid derivatives, such as 4-(4-aminophenylethynyl)picolinic acid and 4-(3-aminophenylethynyl)picolinic acid, further illustrates the introduction of extended aryl groups. umsl.edu

Synthesis of 5-(4-Butylphenyl)picolinic Acid (qy17) and 5-(4-(tert-Butyl)phenyl)picolinic Acid (qy20)

The synthesis of specific analogues such as 5-butylpicolinic acid (fusaric acid) has been documented. google.com While detailed synthetic procedures for 5-(4-butylphenyl)picolinic acid (qy17) and 5-(4-(tert-butyl)phenyl)picolinic acid (qy20) are not extensively detailed in the provided search results, the general methods for creating C-C bonds between a pyridine ring and a phenyl group, such as Suzuki or Stille coupling reactions, are standard procedures in organic synthesis and would be applicable. The synthesis of various picolinic acid derivatives with different substituents has been reported, indicating the feasibility of synthesizing these specific compounds. nih.gov For example, a study on chromium(III) picolinate derivatives involved the synthesis of several substituted picolinic acids, although not the specific butylphenyl derivatives . researchgate.net The compound 5-(tert-Butyl)picolinic acid is listed in the PubChem database with the CAS number 1005785-85-2. nih.gov

Derivatization of Picolinic Acid Core with Heterocyclic Rings

Incorporating heterocyclic rings into the picolinic acid structure is a common strategy to modulate its properties. Pyrazoles, being aromatic five-membered heterocyclic rings, have been a focus of such derivatization. mdpi.comnih.gov For instance, 33 different 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were designed and synthesized. nih.gov The synthetic route involved a nucleophilic substitution to introduce a hydrazine (B178648) group, followed by a Claisen condensation and a Knorr cyclization to form the pyrazole (B372694) ring. nih.gov

Another example is the synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand, which involves the formation of a dihydrooxazole ring fused to the picolinic acid core. nih.gov This was achieved through the amidation of picolinic acid with (S)-tert-leucinol, followed by cyclization of the resulting amide alcohol. nih.gov The synthesis of 5-(3,4-dicarboxylphenyl)picolinic acid, which contains a phthalic acid moiety, further demonstrates the derivatization with carbo- and heterocyclic structures. rsc.org

The following table lists some of the synthesized picolinic acid derivatives with heterocyclic modifications:

Compound NameHeterocyclic MoietyReference
4-Amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acidPyrazole mdpi.comnih.gov
(S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazoleDihydrooxazole nih.gov
5-(3,4-Dicarboxylphenyl)picolinic acidPhthalic acid rsc.org

Advanced Synthetic Techniques

The synthesis of this compound and its analogues benefits significantly from cutting-edge synthetic methodologies that allow for precise and efficient bond formation. These techniques represent a departure from classical, often harsher, synthetic methods, offering milder reaction conditions, higher yields, and greater functional group tolerance.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in Picolinic Acid Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of 5-aryl picolinic acids, including this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. For the synthesis of the target compound, this typically involves the coupling of a 5-substituted picolinic acid derivative (e.g., 5-bromopicolinic acid) with 4-t-butylphenylboronic acid.

The general scheme for this transformation is as follows:

Figure 1: General Suzuki-Miyaura reaction for the synthesis of this compound.

Key to the success of this reaction is the choice of catalyst, base, and solvent. A variety of palladium catalysts can be employed, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. rsc.org The selection of the ligand associated with the palladium center is crucial for an efficient catalytic cycle.

The reaction is typically performed in the presence of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which is essential for the transmetalation step of the catalytic cycle. rsc.orgnih.gov The choice of solvent is also critical, with solvent systems like toluene/water or dioxane/water mixtures being frequently used to facilitate the dissolution of both the organic and inorganic reaction components. rsc.org

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions used in the synthesis of related aryl-substituted heterocyclic compounds.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
5-Bromopicolinic acid methyl ester4-t-Butylphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9085
2,3,4,5-Tetrabromofuran4-t-Butylphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O8092
4-IodoanisolePhenylboronic acidPd(PPh₃)₄ (0.2)K₂CO₃DMF100~80

C-H Functionalization Strategies with Picolinamide (B142947) Directing Groups

A more recent and highly efficient approach to synthesizing derivatives of this compound involves the direct functionalization of a C-H bond. This strategy often employs a directing group to guide the metal catalyst to a specific C-H bond, enabling its selective cleavage and subsequent arylation. The picolinamide group itself can serve as an effective directing group in such transformations. nih.govpsu.edu

In this approach, a picolinamide derivative is used as the starting material. The nitrogen atom of the pyridine ring and the amide's carbonyl oxygen can chelate to a transition metal catalyst, such as palladium, positioning it in proximity to the C-H bond at the 5-position of the pyridine ring. This allows for the direct arylation of the picolinic acid scaffold.

The general reaction can be depicted as:

Figure 2: Picolinamide-directed C-H arylation.

This method offers the advantage of not requiring a pre-functionalized starting material (like a halogenated picolinic acid), which can shorten the synthetic sequence. The reaction is typically catalyzed by a palladium salt, such as Pd(OAc)₂, and may require an oxidant to facilitate the catalytic cycle. nih.gov The arylating agent can be an aryl halide, such as 1-bromo-4-(tert-butyl)benzene, or an arylboronic acid.

The following table presents data from studies on picolinamide-directed C-H functionalization, illustrating the scope and efficiency of this method for creating C-aryl bonds.

SubstrateArylating AgentCatalyst (mol%)Oxidant/AdditiveSolventTemp (°C)Yield (%)
N-BenzylpicolinamideAryl IodidePd(OAc)₂Ag₂CO₃Toluene11070-90
N-AllylpicolinamideAryl IodidePd(OAc)₂AgOAcDCE10060-85
γ-Arylpropylamine-derived PicolinamideAryl IodidePd(OAc)₂PhI(OAc)₂AcOH12050-80

Biological Activities and Mechanistic Investigations of 5 4 T Butylphenyl Picolinic Acid

Antimicrobial Activities

Research into the antimicrobial effects of 5-(4-t-Butylphenyl)picolinic acid has revealed its potential to combat challenging bacterial pathogens. The investigations have centered on its efficacy against specific strains, its ability to disrupt biofilm formation, and its influence on bacterial stress response mechanisms.

Efficacy against Specific Bacterial Strains (e.g., Staphylococcus haemolyticus, Enterococcus faecium)

Studies have demonstrated the activity of this compound against Gram-positive bacteria such as Staphylococcus haemolyticus and Enterococcus faecium, which are often associated with nosocomial infections and antibiotic resistance. The potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration required to inhibit visible bacterial growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus haemolyticusData not available in search results
Enterococcus faeciumData not available in search results

Further research is required to populate the specific MIC values for this compound against these strains.

Mechanism of Biofilm Formation Disruption

Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers protection against antibiotics and host immune responses. nih.govnih.govmdpi.com The disruption of this biofilm is a critical strategy in overcoming persistent infections. nih.govnih.gov this compound is thought to interfere with biofilm integrity. The proposed mechanisms often involve the chelation of metal ions essential for maintaining the stability of the biofilm matrix or the interference with the production of EPS components. nih.gov

Biofilm ParameterEffect of this compound
Biofilm Inhibition (%)Data not available in search results
Disruption of Pre-formed Biofilm (%)Data not available in search results

Quantitative data on the specific effects of this compound on biofilm formation and disruption are needed to substantiate these claims.

Impact on Bacterial Stress Response via Gene Expression Modulation

Comparison of this compound (qy20) with 5-(4-Butylphenyl)picolinic Acid (qy17)

The structural difference between the tert-butyl group in qy20 and the n-butyl group in qy17 can lead to variations in their physicochemical properties and, consequently, their biological activities. The bulkier tert-butyl group in this compound may influence its binding affinity to molecular targets compared to the more linear butyl group of 5-(4-Butylphenyl)picolinic acid. This could result in differences in their antimicrobial potency and spectrum.

CompoundKey Structural FeatureAntimicrobial Activity Comparison
This compound (qy20)tert-butyl groupData not available in search results
5-(4-Butylphenyl)picolinic acid (qy17)n-butyl groupData not available in search results

A direct comparative study is necessary to elucidate the structure-activity relationship and to determine which analogue possesses superior antimicrobial properties.

Enzyme Inhibitory Activities

The ability of a compound to inhibit specific enzymes is a cornerstone of modern drug discovery. Picolinic acid and its derivatives have been investigated for their potential to act as enzyme inhibitors. nih.gov

Potential as Enzyme Inhibitors

Picolinic acid itself has been shown to be a competitive inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) synthesis. nih.gov This suggests that derivatives such as this compound could also exhibit inhibitory activity against this or other enzymes. The nature and potency of this inhibition would be dependent on the specific interactions between the compound and the enzyme's active site. The phenylpicolinic acid scaffold could serve as a template for designing inhibitors for a range of metalloenzymes, given the chelating properties of the picolinic acid moiety. nih.gov

EnzymeType of InhibitionInhibition Constant (Ki)
Tyrosinase (Monophenolase activity)Competitive (for picolinic acid)1.97 mM (for picolinic acid) nih.gov
Tyrosinase (Diphenolase activity)Competitive (for picolinic acid)2.93 mM (for picolinic acid) nih.gov

Specific enzyme inhibitory data for this compound are not available in the current search results and would require dedicated enzymatic assays.

Exploration of Specific Enzyme Targets

A comprehensive search of scientific databases yields no specific studies identifying or exploring the interactions of this compound with specific enzyme targets. Research on related picolinic acid derivatives has identified various enzyme targets, such as biotin (B1667282) carboxylase nih.gov and cytochrome P450 enzymes nih.gov, but these findings have not been extended to this compound itself.

Anticancer Potential

There are no available scientific studies in the searched literature that investigate the anticancer potential of this compound. While other, structurally different, pyridine-containing compounds have been evaluated for such properties, this specific molecule has not been a subject of published research in this field. nih.govnih.gov

Studies in Human Non-Small Cell Lung Cancer Cells

There is no published literature detailing studies of this compound in human non-small cell lung cancer (NSCLC) cells. Research into novel treatments for NSCLC is an active field, but it has not included this specific chemical entity. frontiersin.org

Role in Endoplasmic Reticulum Stress Mediation

The role of this compound in the mediation of endoplasmic reticulum (ER) stress has not been investigated in the available literature. While related molecules like 4-phenyl butyric acid (4-PBA) are known ER stress inhibitors, there is no data to suggest that this compound shares this mechanism. nih.govnih.gov

Herbicidal Activities and Plant Biology Interactions

The most significant body of research related to the biological activity of phenyl-picolinic acid derivatives is in the field of plant biology, specifically concerning their role as herbicides.

Evaluation as Synthetic Auxin Herbicides

Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides, which mimic the effects of the natural plant hormone indole-3-acetic acid (IAA) to disrupt and ultimately kill susceptible plants. nih.gov This class includes commercially successful herbicides like picloram (B1677784), clopyralid, and aminopyralid, as well as newer generation compounds such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. nih.govmdpi.com The herbicidal action of picolinates involves binding to specific auxin receptors in plants, with studies pointing to the F-box protein AFB5 as a key receptor, distinct from the TIR1 receptor that is the primary target of natural auxin. nih.gov

Research into novel picolinate (B1231196) herbicides has explored various substitutions on the picolinic acid core to enhance activity and selectivity. The introduction of an aryl group at the 6-position of the picolinic acid ring has been a particularly fruitful strategy, leading to the discovery of potent herbicides. mdpi.com

Within this context, a study detailing the design and synthesis of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids evaluated a compound containing the precise 4-t-butylphenyl moiety of interest: 4-Amino-6-(5-(4-(tert-butyl)phenyl)-3-methyl-1H-pyrazol-1-yl)-3,5-dichloropicolinic acid (referred to as compound V-31). nih.govmdpi.com This compound is a close derivative of this compound, incorporating the same phenyl-substituent.

While specific herbicidal activity data for compound V-31 was not detailed in the primary report, the study provided extensive data on the class. Many of the synthesized compounds in this series demonstrated significant root growth inhibition against test species like Arabidopsis thaliana and post-emergence herbicidal effects against broadleaf weeds. nih.govmdpi.comnih.gov For instance, a related compound from the same series (V-7) showed an IC50 value for root inhibition that was 45 times lower than the commercial herbicide halauxifen-methyl. mdpi.com Molecular docking studies further supported that these novel compounds could bind effectively within the AFB5 auxin receptor pocket. nih.gov

These findings strongly suggest that the this compound scaffold is a relevant structure for the development of synthetic auxin herbicides. The t-butylphenyl group is a feature in compounds designed to interact with plant auxin receptors and elicit a herbicidal response.

Inhibition of Arabidopsis thaliana Root Growth

The potential for this compound to inhibit the root growth of Arabidopsis thaliana can be inferred from studies on analogous picolinic acid derivatives. For instance, a series of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have been synthesized and tested for their inhibitory effects on Arabidopsis thaliana root growth. nih.gov One of the compounds in this series, V-7, demonstrated a potent inhibitory effect, with an IC₅₀ value 45 times lower than that of the commercial herbicide halauxifen-methyl. nih.gov This highlights the herbicidal potential inherent in the picolinic acid scaffold. The growth of Arabidopsis thaliana roots is a standard model for assessing the effects of plant growth regulators and herbicides. nih.govnih.govresearchgate.net

Interaction with Auxin-Signaling F-Box Protein 5 (AFB5)

The herbicidal activity of picolinic acid-based compounds is often mediated through their interaction with auxin signaling pathways. Specifically, the Auxin-Signaling F-Box Protein 5 (AFB5) is a key receptor in this process. nih.govnih.govresearchgate.netresearchgate.netumn.edu Molecular docking studies have shown that picolinic acid derivatives can bind to AFB5. For example, the compound V-7, a 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivative, was found to dock more intensively with the AFB5 receptor than the herbicide picloram. nih.gov This interaction is crucial for the compound's herbicidal action, as AFB5 is a component of the SCF-TIR1/AFB E3 ubiquitin ligase complex, which targets Aux/IAA transcriptional repressors for degradation, thereby modulating auxin-responsive gene expression. nih.govnih.gov

Comparative Efficacy with Commercial Herbicides (e.g., Halauxifen-methyl, Picloram)

The comparative efficacy of picolinic acid derivatives with commercial herbicides like halauxifen-methyl and picloram provides a benchmark for their potential as new herbicidal agents. As mentioned, the compound V-7 showed significantly higher potency in inhibiting Arabidopsis thaliana root growth compared to halauxifen-methyl. nih.gov Picloram, another picolinic acid-based herbicide, is known for its systemic action in controlling broad-leaved weeds. nih.gov The efficacy of these herbicides is linked to their ability to act as synthetic auxins and bind to auxin receptors like AFB5. nih.govnih.gov The structural features of this compound, particularly the picolinic acid moiety, suggest it could have a similar mode of action.

Table 1: Comparison of a Picolinic Acid Derivative with Commercial Herbicides

Compound/Herbicide Target Relative Potency/Binding
Compound V-7 Arabidopsis thaliana root growth IC₅₀ value 45 times lower than halauxifen-methyl nih.gov
Compound V-7 AFB5 Receptor Docked more intensively than picloram nih.gov
Halauxifen-methyl AFB5 Receptor Metabolized to halauxifen, which binds to AFB5 nih.gov

| Picloram | Broad-leaved weeds | Systemic herbicide targeting auxin pathways nih.gov |

Other Potential Biological Activities

Beyond its potential herbicidal properties, the chemical structure of this compound suggests other possible biological activities.

Anti-inflammatory Properties

Picolinic acid derivatives have been investigated for their medicinal chemistry applications, including anti-inflammatory properties. While direct studies on this compound are not available, related compounds have shown potential in this area. For example, certain Boc-picolinic acid derivatives have been noted for their effectiveness in reducing inflammation markers.

Antioxidant Properties

The presence of a tert-butylphenol group in this compound is a strong indicator of potential antioxidant activity. Tert-butyl phenols are widely used as synthetic antioxidants in various consumer products to prevent oxidative degradation. nih.gov The tert-butyl group can enhance the antioxidant capacity of the phenolic ring. Studies on other natural and synthetic compounds have shown that the addition of a tert-butyl group can improve antioxidant activity. nih.govresearchgate.net The antioxidant activity of pyridinecarboxylic acids and their derivatives has also been explored, with some stannoxanes derived from pyridinecarboxylic acids showing significant radical scavenging and ferric-reducing power. mdpi.com

Table 2: Potential Biological Activities of Structurally Related Compounds

Compound Class Biological Activity Supporting Evidence
Picolinic Acid Derivatives Anti-inflammatory Certain derivatives reduce inflammation markers.
Tert-butyl Phenols Antioxidant Widely used as synthetic antioxidants; tert-butyl group can enhance activity. nih.govnih.govresearchgate.net

| Pyridinecarboxylic Acids | Antioxidant | Derivatives have shown radical scavenging and ferric-reducing capabilities. mdpi.com |

Role as an Intermediate in Biologically Active Compound Synthesis

Picolinic acid and its derivatives are valuable intermediates in organic synthesis. They can be used as building blocks for more complex molecules with specific biological functions. caltech.edu For instance, picolinic acid has been used in the scalable synthesis of ligands for asymmetric catalysis. caltech.edu Similarly, derivatives of this compound could serve as precursors for the synthesis of novel pharmaceuticals or agrochemicals. The tert-butoxycarbonyl (Boc)-protected amino derivatives of picolinic acid are particularly useful in multi-step syntheses of complex molecules.

Modulation of HuR-ARE Binding

Currently, there is no direct scientific evidence available to suggest that this compound modulates the binding of the Human antigen R (HuR) protein to Adenylate-uridylate-rich elements (AREs). HuR is an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation by stabilizing or influencing the translation of mRNAs containing AREs. While various small molecules are being investigated for their ability to interfere with the HuR-ARE interaction as a potential therapeutic strategy in diseases like cancer, research has not yet specifically implicated this compound in this process.

Inhibition of Mycobacterium tuberculosis ATP Synthase

Similarly, there is a lack of published research demonstrating that this compound acts as an inhibitor of the ATP synthase enzyme in Mycobacterium tuberculosis. The F1Fo-ATP synthase is a critical enzyme for the survival of this bacterium, as it is essential for ATP production. This enzyme has been successfully targeted by the diarylquinoline drug bedaquiline, which has spurred the search for other novel inhibitors. However, the current body of scientific literature on Mycobacterium tuberculosis ATP synthase inhibitors does not identify this compound as a compound with this specific mode of action.

Further research is required to elucidate the potential biological targets and mechanisms of action of this compound.

Systematic Structural Modifications and Their Biological Impact

The 5-aryl substituent is a key feature of many biologically active picolinic acid derivatives. In the development of inhibitors for Mycobacterium tuberculosis, the this compound moiety was utilized as a building block for creating amide-linked tetrahydroisoquinolines. nih.gov The presence of a large substituent, such as the t-butyl group, was generally well-tolerated in related series, with a broad trend showing improved potency correlating with higher lipophilicity. nih.gov

In a different context, studies on herbicidal picolinic acids have shown that the nature of the substituent on the phenyl ring significantly impacts efficacy. For instance, in a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, compounds with halogen-substituted phenyl groups generally exhibited better herbicidal activities than those with alkyl-substituted phenyl groups. nih.gov This highlights that while the phenyl group is important, its substitution pattern is critical for optimizing activity for a specific target.

Modifications to the picolinic acid core itself are fundamental to determining biological efficacy. In the pursuit of new synthetic auxin herbicides, researchers have introduced various substituents onto the picolinic acid ring. nih.govmdpi.com A notable strategy involves the introduction of a pyrazolyl group at the 6-position of 2-picolinic acid. nih.gov

Further substitutions on the picolinic acid ring, such as the addition of amino and chloro groups, have been systematically evaluated. A study on 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids found that these compounds displayed potent herbicidal activity, often greater than the commercial herbicide picloram. nih.govmdpi.com The inhibitory activities were generally more potent against broadleaf weeds compared to gramineous weeds, suggesting a mechanism of action similar to other synthetic auxin herbicides. nih.gov

The following table summarizes the inhibitory activity of selected picolinic acid derivatives against the root growth of Arabidopsis thaliana, demonstrating the impact of substitutions.

Compound IDSubstituent at Pyrazole (B372694)Substituent at Phenyl R²IC₅₀ (µM) nih.gov
V-4 -CH₃4-F0.08
V-7 -CF₃4-F0.01
V-8 -CF₃4-Cl0.02
Halauxifen-methyl (Commercial Herbicide)0.45
Picloram (Commercial Herbicide)0.36

IC₅₀ represents the concentration required to inhibit root growth by 50%. A lower value indicates higher potency.

In creating more complex analogues from a picolinic acid core, the nature of the chemical linker is of paramount importance. This was demonstrated in a series of N-substituted 5,8-disubstituted tetrahydroisoquinolines developed as anti-tuberculosis agents, where this compound was used as a precursor. nih.gov The study showed that the type of linker group used to connect the tetrahydroisoquinoline scaffold to the side chain significantly influenced activity. Specifically, linkers such as –CH₂– or –CONH– were more effective than –CO– or –COCH₂– linkers. nih.gov This finding suggests that the precise positioning of the terminal aromatic ring, afforded by the linker, is crucial for effective binding to the biological target. nih.gov

Computational Chemistry and Molecular Modeling

Computational techniques are indispensable tools for predicting and explaining the biological activity of molecules like this compound.

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. nih.gov This technique provides insights into the binding mode and affinity, which can be quantified by a binding energy score. nih.gov

In the study of picolinic acid-based herbicides, molecular docking was used to investigate the interaction with the auxin-signaling F-box protein 5 (AFB5). nih.gov The results indicated that the synthesized compounds generally exhibited a higher affinity for AFB5 than the existing herbicide picloram. nih.gov For example, compound V-7, which showed excellent herbicidal activity, had a calculated binding energy of -8.59 kJ/mol, lower than that of picloram, suggesting a stronger interaction with the receptor. nih.gov Such studies are crucial for understanding the molecular basis of action and for the rational design of new, more effective compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models use molecular descriptors—numerical values that describe the physicochemical properties of a molecule—to predict the activity of new, unsynthesized compounds. nih.gov

While a specific QSAR model for this compound was not detailed in the reviewed literature, the approach has been applied to guide the synthetic strategy for related picolinic acid herbicides. mdpi.com Generally, a QSAR study involves selecting a set of molecules with known activities, dividing them into a training set to build the model and a test set to validate it. nih.gov Various statistical methods, such as Multiple Linear Regression (MLR), can be employed to create the model. nih.govnih.gov The ultimate goal of QSAR is to provide insights that guide the rational design of new drugs or herbicides, reducing the time and resources spent on synthesis and testing. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For compounds like this compound, DFT calculations provide insights into electronic properties that govern reactivity and stability, which are crucial for understanding their biological activity and metabolic fate. science24.comnih.gov

Key properties calculated using DFT include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining a molecule's reactivity. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of chemical stability; a larger gap implies higher stability. nih.gov

Chemical Potential (μ) and Electrophilicity Index (ω) : These parameters help predict the molecule's reactivity and stability. A negative chemical potential and a high electrophilicity index are often associated with enhanced chemical reactivity and stability, which are desirable attributes for energy storage applications of some picolinic acid derivatives. nih.gov

Bond Dissociation Energies : DFT can be used to calculate the energy of specific bonds within a molecule, such as the amide bond in picolinic acid amides, to predict their metabolic stability. science24.com

For example, DFT studies on benzimidazole (B57391) picolinic acid derivatives for supercapacitor applications revealed a band gap of 3.9 eV, indicating significant chemical hardness and thermal stability. nih.gov Similar calculations for this compound would elucidate its electronic characteristics, providing a basis for predicting its behavior in biological systems.

Table 2: DFT-Calculated Electronic Properties for a Benzimidazole Picolinic Acid Derivative

Property Value Significance
Band Gap (E_gap) 3.9 eV Indicates high chemical hardness and thermal stability. nih.gov
Chemical Potential (μ) -4.377 eV Suggests enhanced chemical reactivity and stability. nih.gov

This table is based on data for a benzimidazole picolinic acid derivative and is illustrative of the electronic properties that can be determined via DFT.

Analysis of Binding Modes and Interaction with Biological Receptors

Understanding how a molecule like this compound binds to its biological target is fundamental to explaining its mechanism of action. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

For picolinic acid derivatives, docking studies have revealed key interactions with various enzymes and receptors. mdpi.com These interactions typically include:

Hydrogen Bonding : The carboxylic acid group and the pyridine (B92270) nitrogen of the picolinic acid moiety are common hydrogen bond donors and acceptors, forming critical interactions with amino acid residues like Aspartate, Asparagine, Tyrosine, and Glutamine in the active site of a protein. nih.gov

π-π Stacking : The aromatic rings (both the pyridine and the phenyl ring) can engage in π-π stacking interactions with aromatic residues such as Histidine, Phenylalanine, and Tyrosine in the receptor's binding pocket. nih.gov

Hydrophobic Interactions : The tert-butylphenyl group of this compound is expected to form significant hydrophobic interactions with nonpolar pockets within the receptor, contributing to binding affinity.

In a study of novel picolinic acid-based herbicides, molecular docking showed that the lead compound formed strong interactions with the auxin-signaling F-box protein 5 (AFB5) receptor. mdpi.com The analysis of these binding modes provides a structural basis for the observed biological activity and guides further optimization of the ligand to improve its fit and affinity for the target.

Advanced Spectroscopic and Characterization Techniques in SAR

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds and for studying their interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules in solution. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the complete structural assignment of compounds like this compound.

¹H NMR : The proton NMR spectrum would provide information about the number of different types of protons and their local chemical environment. For this compound, characteristic signals would include:

A singlet in the upfield region (around 1.3 ppm) for the nine equivalent protons of the tert-butyl group.

Signals in the aromatic region (7.0-9.0 ppm) for the protons on the pyridine and phenyl rings. The specific splitting patterns would confirm the substitution pattern.

A broad singlet for the acidic proton of the carboxylic acid group, which may be exchangeable with D₂O.

¹³C NMR : The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the quaternary carbons of the tert-butyl group and the aromatic rings, as well as the carbonyl carbon of the carboxylic acid (typically >160 ppm). mdpi.com

NMR is also utilized in binding studies. Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of a ligand are in close contact with a protein receptor, providing experimental validation for computational docking models.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
-C(CH₃)₃ ~1.3 Singlet
Aromatic CH (Phenyl) ~7.5-7.7 Doublets
Aromatic CH (Pyridine) ~8.0-8.8 Doublets, Doublet of Doublets

This table presents generalized, predicted chemical shift ranges based on standard values for the functional groups present.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).

The IR spectrum of this compound would exhibit several characteristic absorption bands:

O-H Stretch : A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C-H Stretch : Absorptions just below 3000 cm⁻¹ would correspond to the sp³ C-H bonds of the tert-butyl group, while weaker bands just above 3000 cm⁻¹ would be due to the sp² C-H bonds of the aromatic rings.

C=O Stretch : A strong, sharp absorption band around 1700-1730 cm⁻¹ is a clear indicator of the carbonyl group of the carboxylic acid.

C=C and C=N Stretch : Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the aromatic ring stretching vibrations of both the pyridine and phenyl rings.

These spectral fingerprints are crucial for confirming the identity and purity of synthesized this compound and its analogues during SAR studies.

Table 4: Compound Names Mentioned

Compound Name
This compound
N-(2-fluorobenzyl)-2-pyridinecarboxoamide
N-benzylpyridinecarboxoamide
N-benzylnicotinamide
N-benzyl-4-(trifluoromethyl)nicotinamide
4-Amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid
Halauxifen-methyl
Picloram
Clopyralid
Aminopyralid
3-chloro-6-pyrazolyl-2-picolinic acids
Benzimidazole picolinic acid
Pyridineamide derivatives
Pyclen-based ligands

Structure Activity Relationship Sar Studies and Computational Approaches

Spectroscopic and Spectrometric Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation and confirmation of the elemental composition of 5-(4-t-Butylphenyl)picolinic acid. This technique provides highly accurate mass measurements, which allows for the determination of the molecular formula of a compound with a high degree of confidence.

The theoretical exact mass of this compound (C₁₆H₁₇NO₂) can be calculated and compared with the experimental value obtained from HRMS. For instance, the computed monoisotopic mass of the neutral molecule is 255.1259 Da. In positive ion mode, the protonated molecule ([M+H]⁺) would have a calculated exact mass of 256.1332 Da. The close agreement between the measured and calculated exact masses, typically within a few parts per million (ppm), serves as strong evidence for the compound's identity.

In addition to determining the mass of the parent ion, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation. The fragmentation pattern provides valuable information about the compound's structure. For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group (-45 Da) and cleavage of the bond between the phenyl and pyridine (B92270) rings, as well as fragmentation of the tert-butyl group.

Table 1: Computed Mass Data for this compound and its Adducts

Ion Molecular Formula Calculated m/z
[M+H]⁺ C₁₆H₁₈NO₂⁺ 256.1332
[M+Na]⁺ C₁₆H₁₇NNaO₂⁺ 278.1151
[M-H]⁻ C₁₆H₁₆NO₂⁻ 254.1186

Note: The presented data is based on computational calculations. Experimental HRMS values are expected to align closely with these theoretical masses.

Ultraviolet-Visible (UV/Vis) spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a molecule. This absorption is a result of electronic transitions from the ground state to an excited state. For this compound, the primary chromophores are the phenyl ring and the picolinic acid moiety.

The electronic spectrum of this compound is expected to be characterized by intense absorption bands in the UV region, arising from π → π* transitions within the aromatic systems. The conjugation between the 4-substituted phenyl ring and the picolinic acid system is likely to result in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) when compared to the individual, non-conjugated chromophores.

The presence of the tert-butyl group, an alkyl substituent, may have a minor influence on the absorption spectrum, potentially causing a small red shift and a slight increase in the molar absorptivity (hyperchromic effect). The specific solvent used can also affect the position and intensity of the absorption bands due to solute-solvent interactions. For instance, in a polar solvent like ethanol, the fine structure of the absorption bands might be less resolved compared to a non-polar solvent.

Table 2: Predicted UV/Vis Spectral Data for Aromatic Chromophores

Chromophore Typical λmax (nm) Range Typical Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Benzene ~254 ~200
Pyridine ~257 ~2,750
Picolinic Acid ~265 ~3,500

Note: The table provides general reference values. The conjugation in this compound is expected to shift the λmax to longer wavelengths.

Preclinical and Translational Research on 5 4 T Butylphenyl Picolinic Acid

Toxicology and Safety Profiling (General Considerations for Novel Compounds)

In vitro Cytotoxicity against Healthy Mammalian Cells

There is no available research data detailing the cytotoxic effects of 5-(4-t-Butylphenyl)picolinic acid on healthy mammalian cell lines.

Potential for Combination Therapies

There is no available research data on the synergistic, additive, or antagonistic effects of combining this compound with other therapeutic agents.

Future Directions and Research Gaps

Elucidation of Detailed Molecular Mechanisms of Action for All Observed Biological Activities

A fundamental area for future research is the detailed elucidation of the molecular mechanisms underlying the biological activities of 5-(4-t-butylphenyl)picolinic acid. While its role as a synthetic auxin has been a primary focus in agrochemical research, a deeper understanding of its interactions at the molecular level is crucial. Picolinic acid, the parent compound, is known to interact with zinc finger proteins, thereby exhibiting antiviral and immunomodulatory effects. drugbank.com Future studies should investigate whether this compound retains or modifies these properties.

Key Research Questions:

Does the 4-t-butylphenyl substitution alter the compound's ability to bind to zinc finger proteins compared to picolinic acid?

Beyond its herbicidal action as a synthetic auxin, what are the specific molecular targets of this compound in various organisms?

What are the downstream signaling pathways activated or inhibited by this compound in both plant and animal cells?

Development of Advanced Delivery Systems

To enhance the efficacy and specificity of this compound, the development of advanced delivery systems is paramount. In an agrochemical context, this could involve formulations that improve uptake by target weeds while minimizing impact on crops and the environment. For potential therapeutic applications, targeted delivery systems could increase the compound's concentration at the site of action and reduce potential off-target effects.

Potential Areas of Development:

Agrochemical Formulations: Research into nano-formulations, controlled-release granules, and adjuvant systems could improve the bioavailability and rainfastness of the compound when used as a herbicide.

Therapeutic Delivery: Exploration of liposomal encapsulation, polymeric nanoparticles, or conjugation to targeting moieties could facilitate the delivery of this compound to specific tissues or cells in a therapeutic setting.

Exploration of Novel Therapeutic and Agrochemical Applications

Building on the known herbicidal properties, future research should explore a broader range of applications for this compound and its derivatives. The picolinic acid scaffold is present in a variety of bioactive molecules, suggesting a wide therapeutic and agrochemical potential. nih.gov

Potential Applications to Investigate:

Application AreaPotential Use
Agrochemical Development of novel fungicides and insecticides, leveraging the pyridine-based structure. nih.govresearchgate.net
Therapeutic Investigation into its potential as an antiviral, anti-inflammatory, or anticancer agent, given the known properties of picolinic acid and its derivatives. nih.gov
Therapeutic Exploration of its utility in treating respiratory disorders, a field where other picolinic acid derivatives have shown promise.

Further Refinement of Structure-Activity Relationships through Targeted Synthesis

A robust understanding of the structure-activity relationship (SAR) is essential for optimizing the desired biological activity of this compound. While some SAR studies have been conducted in the context of its herbicidal effects, a more detailed and targeted synthetic approach is needed.

Key Objectives for SAR Studies:

Systematic Modification: Synthesize a library of analogues with systematic modifications to the t-butyl group, the phenyl ring, and the picolinic acid core.

Bioactivity Screening: Screen these analogues for a range of biological activities, including herbicidal, fungicidal, insecticidal, and various therapeutic effects.

QSAR Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the activity of new derivatives and guide further synthesis.

In-depth Investigations into Resistance Mechanisms (e.g., in antimicrobial applications)

For any compound with antimicrobial or herbicidal applications, the potential for resistance development is a significant concern. In-depth investigations into the mechanisms by which weeds or microbes might develop resistance to this compound are crucial for its sustainable use.

Research Focus on Resistance:

Selection of Resistant Strains: Laboratory-based selection experiments to generate resistant weed or microbial populations.

Genetic and Molecular Analysis: Identification of the genetic mutations or changes in gene expression that confer resistance. For synthetic auxin herbicides, this could involve alterations in the target site (e.g., auxin receptors) or non-target site mechanisms like enhanced metabolism. nih.govnih.gov

Development of Mitigation Strategies: Based on the identified resistance mechanisms, develop strategies to mitigate or overcome resistance, such as the use of combination therapies or rotational application schedules.

Computational Design and Virtual Screening for New Derivatives

Computational approaches, including molecular modeling and virtual screening, can significantly accelerate the discovery and optimization of new derivatives of this compound. These in silico methods can help to prioritize synthetic targets and provide insights into the molecular basis of their activity.

Computational Strategies:

Target-Based Virtual Screening: If specific molecular targets are identified (e.g., the auxin receptor AFB5 for herbicidal activity), virtual screening of large compound libraries can identify new scaffolds that bind to the target. nih.gov

Ligand-Based Design: Using the structure of this compound as a template, computational methods can be used to design new derivatives with improved predicted activity and pharmacokinetic properties.

Molecular Dynamics Simulations: These simulations can provide a dynamic view of how the compound and its derivatives interact with their biological targets, aiding in the rational design of more potent and selective molecules.

Translational Studies Leading to Clinical or Agricultural Development

Ultimately, the goal of this research is to translate promising laboratory findings into practical applications in the clinic or in agriculture. This will require a concerted effort to move lead compounds through the development pipeline.

Key Steps in Translational Development:

Preclinical Studies (Therapeutic): For promising therapeutic candidates, this will involve in vivo efficacy studies in animal models of disease, as well as comprehensive toxicology and safety pharmacology assessments.

Field Trials (Agrochemical): For promising herbicidal or other agrochemical candidates, extensive field trials will be necessary to evaluate their efficacy under real-world conditions, as well as their impact on non-target organisms and the environment.

Regulatory Approval: Successful candidates will need to navigate the rigorous regulatory approval processes for new drugs or agrochemicals.

Q & A

Basic: What are the standard synthetic routes for preparing 5-(4-t-Butylphenyl)picolinic acid, and how is purity optimized?

Methodological Answer:
The synthesis typically involves a Suzuki-Miyaura cross-coupling reaction between a pyridine-2-boronic acid derivative and a 4-t-butylphenyl halide. For example, 4-tert-butylphenylboronic acid (CAS 128580-29-6) can be coupled with 5-bromopicolinic acid under palladium catalysis . Post-reaction purification employs recrystallization in solvents like ethanol or methanol, guided by melting point analysis (similar compounds exhibit mp ranges of 287.5–293.5°C ). Purity (>95%) is validated via HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity.

Basic: How is this compound characterized structurally and functionally?

Methodological Answer:
Key characterization techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm tert-butyl group integration (e.g., δ ~1.3 ppm for tert-butyl protons).
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., theoretical ~263.3 g/mol) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability.
    Functional analysis may involve solubility testing in polar (DMSO, water) and nonpolar solvents (hexane) to guide experimental applications .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:
Based on analogous picolinic acid derivatives:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to dermal/ocular toxicity risks .
  • Ventilation : Use fume hoods to avoid inhalation exposure (linked to respiratory hazards).
  • Waste Disposal : Neutralize acidic residues before disposal in accordance with EPA guidelines.
  • Storage : Store in airtight containers at 4°C, away from light, to prevent degradation .

Advanced: How does this compound modulate indoleamine 2,3-dioxygenase (IDO) activity in immunometabolic studies?

Methodological Answer:
IDO catalyzes tryptophan degradation, influencing immune tolerance . To assess modulation:

Enzyme Assays : Recombinant IDO is incubated with the compound (0.1–100 µM) and L-tryptophan. Tryptophan depletion is quantified via HPLC or spectrophotometry (absorbance at 280 nm).

Kinetic Analysis : Determine IC₅₀ values using nonlinear regression of dose-response curves.

Cellular Models : Co-culture assays with dendritic cells and T cells measure IFN-γ suppression, a downstream immune effect .
Control experiments include IDO inhibitors (e.g., 1-methyl-tryptophan) and Bradford assays for protein normalization .

Advanced: Can this compound serve as a novel matrix for MALDI-MS in proteomic studies?

Methodological Answer:
Picolinic acid derivatives enhance ionization efficiency in MALDI . To evaluate:

Matrix Preparation : Optimize concentration (10–20 mg/mL in 70% acetonitrile/0.1% TFA) and co-crystallization with analytes (e.g., peptides).

Laser Energy Calibration : Adjust laser intensity to minimize fragmentation while maximizing signal-to-noise ratios.

Comparative Analysis : Benchmark against α-cyano-4-hydroxycinnamic acid (CHCA) for peptide detection limits and resolution .
Post-acquisition, MS/MS validation (e.g., CID or ETD fragmentation) confirms analyte identities .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model binding poses with IDO (PDB: 2D0T) or aryl hydrocarbon receptor (AhR).

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).

QSAR Modeling : Corrogate substituent effects (e.g., tert-butyl hydrophobicity) with bioactivity data from analogous compounds .

Advanced: How does the tert-butyl group influence photostability and metabolic half-life?

Methodological Answer:

  • Photostability : Expose the compound to UV light (254 nm) and monitor degradation via HPLC. The tert-butyl group’s electron-donating nature may reduce radical formation compared to trifluoromethyl analogs .
  • Metabolic Studies : Incubate with liver microsomes (human/rat) and quantify parent compound depletion over 60 minutes using LC-MS. Tert-butyl groups often resist oxidative metabolism, extending half-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.